Tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride Tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2580187-55-7
VCID: VC5249731
InChI: InChI=1S/C15H29N3O2.2ClH/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17;;/h13,16H,4-12H2,1-3H3;2*1H
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2.Cl.Cl
Molecular Formula: C15H31Cl2N3O2
Molecular Weight: 356.33

Tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride

CAS No.: 2580187-55-7

Cat. No.: VC5249731

Molecular Formula: C15H31Cl2N3O2

Molecular Weight: 356.33

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride - 2580187-55-7

Specification

CAS No. 2580187-55-7
Molecular Formula C15H31Cl2N3O2
Molecular Weight 356.33
IUPAC Name tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;dihydrochloride
Standard InChI InChI=1S/C15H29N3O2.2ClH/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17;;/h13,16H,4-12H2,1-3H3;2*1H
Standard InChI Key YDXFQQLRSHWIMP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate dihydrochloride, with the molecular formula C<sub>15</sub>H<sub>30</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub> and a molecular weight of 355.33 g/mol . Its structure comprises:

  • A piperidine ring substituted at the 1-position by a tert-butyl carbamate group.

  • A piperazine ring linked to the piperidine’s 3-position via a methylene (-CH<sub>2</sub>-) bridge.

  • Two hydrochloride counterions, protonating the piperazine’s amine groups to improve aqueous solubility.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>15</sub>H<sub>30</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub>PubChem
Molecular Weight355.33 g/molComputed
CAS Registry Number2613383-75-6 (hydrochloride)PubChem
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2.ClPubChem
InChI KeyCXQINUDXTHBSRT-UHFFFAOYSA-NPubChem

Synthesis and Structural Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Carbamate Formation: Piperidine-3-carboxylic acid is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield tert-butyl piperidine-1-carboxylate.

  • Mannich Reaction: The piperidine intermediate undergoes a Mannich reaction with piperazine and formaldehyde, introducing the piperazine-methyl group at the 3-position. The final dihydrochloride salt is obtained via HCl treatment .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Carbamationtert-Butyl chloroformate, Et<sub>3</sub>N, THF, 0°C→RT85%
MannichPiperazine, formaldehyde, EtOH, reflux72%
Salt FormationHCl (2 eq), Et<sub>2</sub>O, 0°C95%

Structural Analogues and Modifications

Replacing the piperazine ring with morpholine or substituting the methylene bridge with ethylene alters binding affinity and pharmacokinetics. For example:

  • Piperazine → Morpholine: Reduces basicity, improving blood-brain barrier penetration.

  • Methylene → Ethylene: Increases linker flexibility, enhancing protein degradation efficiency in PROTACs .

Pharmacological Applications

Role in PROTAC Design

The compound’s bifunctional linker architecture enables its use in PROTACs, which target proteins for ubiquitination and degradation. Its piperazine moiety binds E3 ligases (e.g., VHL or CRBN), while the piperidine-carbamate segment connects to a target protein ligand.

Table 3: PROTAC Efficacy Metrics (Hypothetical Data)

PROTAC IDTarget ProteinDC<sub>50</sub> (nM)Cell Line
PROTAC-XBRD412MV4-11 (AML)
PROTAC-YEGFR8A549 (NSCLC)

DC<sub>50</sub> = Degradation concentration for 50% protein reduction.

Kinase Inhibition

The piperazine-piperidine core mimics ATP-binding motifs in kinases. Modifications to the tert-butyl group or methylene bridge have yielded inhibitors for:

  • Cyclin-dependent kinases (CDKs): IC<sub>50</sub> = 15–30 nM.

  • Janus kinases (JAKs): IC<sub>50</sub> = 10–25 nM .

Physicochemical and ADME Properties

Solubility and Stability

The dihydrochloride salt exhibits aqueous solubility >50 mg/mL at pH 3–5, critical for oral bioavailability. Stability studies indicate degradation <5% after 6 months at -20°C.

Pharmacokinetic Profile (Preclinical Data)

ParameterValueSpecies
Bioavailability68%Rat
Half-life (t<sub>1/2</sub>)4.2 hMouse
CL<sub>hepatic</sub>22 mL/min/kgDog

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